
3-(4-Chlorophenyl)-5-((2,6-dichlorobenzyl)thio)-4-(p-tolyl)-4H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Chlorophenyl)-5-((2,6-dichlorobenzyl)thio)-4-(p-tolyl)-4H-1,2,4-triazole is a complex organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by its unique structure, which includes chlorinated phenyl and benzyl groups, as well as a tolyl group
Preparation Methods
The synthesis of 3-(4-Chlorophenyl)-5-((2,6-dichlorobenzyl)thio)-4-(p-tolyl)-4H-1,2,4-triazole typically involves multiple steps, including the formation of the triazole ring and the introduction of the chlorinated phenyl and benzyl groups. Common synthetic routes may involve the use of reagents such as hydrazine, thioethers, and chlorinated aromatic compounds. Reaction conditions often include elevated temperatures and the use of catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale reactions in batch or continuous flow reactors, with careful control of reaction parameters to ensure high yield and purity.
Chemical Reactions Analysis
3-(4-Chlorophenyl)-5-((2,6-dichlorobenzyl)thio)-4-(p-tolyl)-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the compound to its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorinated groups can be replaced by other nucleophiles such as amines or thiols. Common reagents and conditions for these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(4-Chlorophenyl)-5-((2,6-dichlorobenzyl)thio)-4-(p-tolyl)-4H-1,2,4-triazole has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: It may be used in the study of enzyme inhibition and protein-ligand interactions, providing insights into biological processes and potential therapeutic targets.
Industry: It can be used in the development of new materials, such as polymers or coatings, with specific chemical properties imparted by the triazole and chlorinated groups.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-5-((2,6-dichlorobenzyl)thio)-4-(p-tolyl)-4H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The pathways involved may include inhibition of enzyme activity, disruption of cell membrane integrity, or interference with cellular signaling processes. Detailed studies on the compound’s mechanism of action can provide valuable insights into its potential therapeutic applications and safety profile.
Comparison with Similar Compounds
3-(4-Chlorophenyl)-5-((2,6-dichlorobenzyl)thio)-4-(p-tolyl)-4H-1,2,4-triazole can be compared with other similar compounds, such as:
Fluconazole: Another triazole compound used as an antifungal agent. While both compounds share the triazole ring, their specific structures and substituents differ, leading to variations in their chemical properties and applications.
Itraconazole: A triazole antifungal with a more complex structure, including multiple aromatic rings and halogenated groups. The differences in structure result in distinct pharmacokinetic and pharmacodynamic profiles.
Voriconazole: A triazole antifungal with a fluorinated structure, providing enhanced activity against certain fungal species. The presence of fluorine atoms distinguishes it from this compound and influences its chemical behavior.
Properties
CAS No. |
476485-86-6 |
|---|---|
Molecular Formula |
C22H16Cl3N3S |
Molecular Weight |
460.8 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-5-[(2,6-dichlorophenyl)methylsulfanyl]-4-(4-methylphenyl)-1,2,4-triazole |
InChI |
InChI=1S/C22H16Cl3N3S/c1-14-5-11-17(12-6-14)28-21(15-7-9-16(23)10-8-15)26-27-22(28)29-13-18-19(24)3-2-4-20(18)25/h2-12H,13H2,1H3 |
InChI Key |
HLAYLJOVVBXCGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC3=C(C=CC=C3Cl)Cl)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


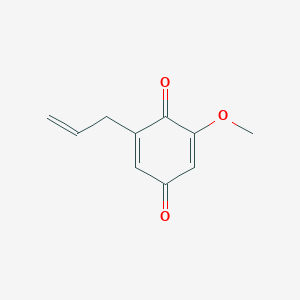
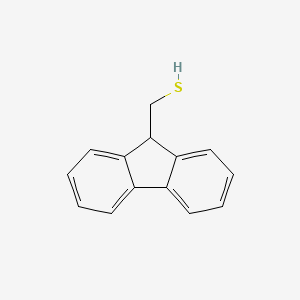
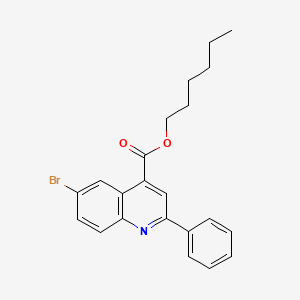
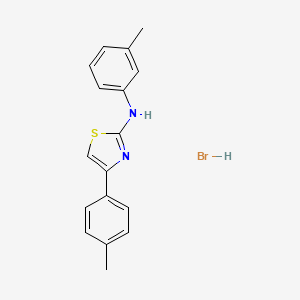
![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B15088110.png)
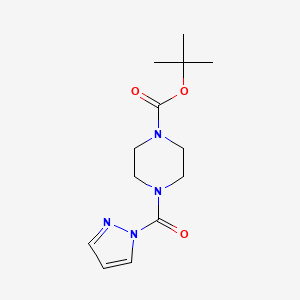
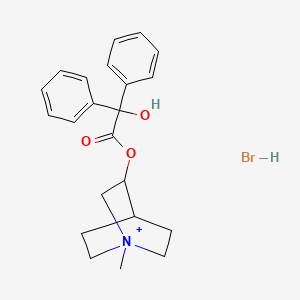
![2-{[5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B15088131.png)
![6-Amino-4-(6-bromo-1,3-benzodioxol-5-yl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B15088145.png)
![4-[(E)-(2-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 2-chlorobenzoate](/img/structure/B15088148.png)
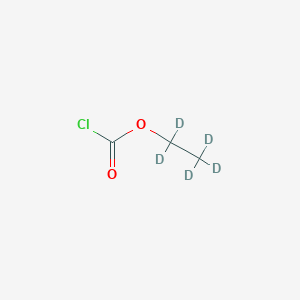
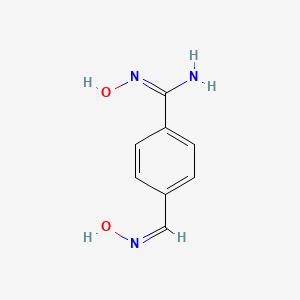
![N-(3,5-dimethylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B15088172.png)
![1-[(4-Chlorophenyl)amino]-3-methyl-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B15088173.png)
